molecular formula C17H17ClN2O3S B4558104 N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4558104
M. Wt: 364.8 g/mol
InChI Key: AGNCKKRFONYJFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves various chemical methodologies. For instance, the synthesis of similar sulfonamide compounds involves reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and methylation, yielding significant intermediates for further modifications (Yang Jian-she, 2009). Additionally, the synthesis and characterization of N-substituted benzene sulfonamides highlight the chemical versatility and potential for generating diverse bioactive molecules (A. Fatima et al., 2013).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of similar sulfonamide molecules have been extensively studied using density functional theory (DFT). These studies provide insights into the vibrational frequency, potential energy distribution, and electronic properties such as HOMO-LUMO, UV-Vis, and MEP maps, revealing the structural behavior and reactivity nature of these compounds (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can yield a variety of bioactive molecules. For example, acridine and bis acridine sulfonamides, synthesized from sulfonamide intermediates, exhibit inhibitory activity against certain enzymes, indicating the potential for targeted chemical modifications to achieve desired biological effects (Ramazan Ulus et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including stability, solubility, and crystal structure, play a critical role in their chemical and pharmacological applicability. Detailed X-ray structural analysis provides valuable information on the crystal geometry, which is essential for understanding the compound's behavior in different environments (Wei Li et al., 2008).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, bonding, and electronic characteristics, are crucial for their functionality. Studies using DFT and NBO analysis offer deep insights into the molecular geometry, vibrational frequencies, and electronic transitions, facilitating the design of molecules with specific chemical properties (K. Sarojini et al., 2012).

Scientific Research Applications

Synthesis and Biological Screening

A study on the synthesis of N-substituted benzene sulfonamides, including compounds with similar structures, focused on their antioxidant activities and inhibitory effects against various enzymes. These compounds showed prominent activity against acetylcholinesterase, indicating potential applications in neurodegenerative disease research (Fatima et al., 2013).

Neuroinhibitory Effects

Research on SK&F 85174, a compound related by its N-allyl derivative structure, demonstrated potent neuroinhibitory effects via dopamine receptor agonism. This study suggests potential applications in cardiovascular disorder treatments (Blumberg et al., 1985).

Carbonic Anhydrase Inhibition

Another study synthesized novel acridine and bis acridine sulfonamides, investigating their inhibitory activity against carbonic anhydrase isoforms. This research highlights the role of sulfonamides in developing treatments for conditions involving carbonic anhydrase, such as glaucoma and edema (Ulus et al., 2013).

properties

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-10-19-17(21)13-6-9-15(18)16(11-13)24(22,23)20-14-7-4-12(2)5-8-14/h3-9,11,20H,1,10H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCKKRFONYJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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